2,2-Diethoxyacetophenone

Catalog No.
S573660
CAS No.
6175-45-7
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxyacetophenone

CAS Number

6175-45-7

Product Name

2,2-Diethoxyacetophenone

IUPAC Name

2,2-diethoxy-1-phenylethanone

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

PIZHFBODNLEQBL-UHFFFAOYSA-N

SMILES

Array

Synonyms

DEAP;BENZOYLFORMALDEHYDE DIETHYL ACETAL;ALPHA,ALPHA-DIETHOXYACETOPHENONE;2,2-DIETHOXY-1-PHENYLETHANONE;2,2-DIETHOXYACETOPHENONE;2,2-diethoxy-1-phenyl-ethanon;phenyl-glyoxa2-(diethylacetal);PHENYLGLYOXAL 2-DIETHYL ACETAL

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC

The exact mass of the compound 2,2-Diethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66180. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Diethoxyacetophenone, CAS 6175-45-7, is a liquid Type I photoinitiator belonging to the acetophenone class. It functions by undergoing unimolecular bond cleavage upon exposure to UV radiation to generate free radicals, which subsequently initiate the polymerization of monomer and oligomer systems, particularly those based on acrylates. This compound is recognized for its utility in formulations where rapid cure speeds and good surface drying are required. Its liquid form and compatibility with a wide range of common acrylate monomers and oligomers facilitate its use in UV-curable coatings, adhesives, and inks.

Selecting a photoinitiator based on class alone, such as substituting 2,2-Diethoxyacetophenone (DEAP) with its common methoxy analog, 2,2-dimethoxy-2-phenylacetophenone (DMPA), can lead to significant performance failures. While both are Type I acetophenone initiators, differences in the alpha-alkoxy groups (ethoxy vs. methoxy) influence photolysis pathways, byproduct formation, and interaction with formulation components. This can result in unacceptable variations in cure speed, depth of cure, and, critically, post-cure yellowing and potential for benzene generation. Such differences directly impact the color stability of clear coatings and the safety profile of the final product, making a well-considered, specific choice essential for process reproducibility and final product quality.

Processability Advantage: High Solubility in Standard Acrylate Monomers

2,2-Diethoxyacetophenone (DEAP) is a liquid at room temperature and demonstrates high solubility in common acrylate and methacrylate monomers, a critical attribute for creating stable, high-concentration, and homogenous formulations without heating or aggressive solvents. Technical datasheets specify its solubility as >50% w/w in monomers such as methyl methacrylate (MMA), 1,6-hexanediol diacrylate (HDDA), and trimethylolpropane triacrylate (TMPTA). This contrasts with many solid photoinitiators which have limited solubility, requiring specific solvent systems or processing conditions that can complicate manufacturing workflows.

Evidence DimensionSolubility in Acrylate Monomers at 20°C
Target Compound Data>50% w/w in MMA, HDDA, TMPTA, and others
Comparator Or BaselineSolid photoinitiators (e.g., Benzophenone, Irgacure 184) which often have solubilities below 30% w/w in the same monomers, requiring co-solvents or heating.
Quantified DifferenceSignificantly higher solubility simplifies formulation and allows for higher active concentrations without precipitation.
ConditionsStandard formulation conditions at 20°C.

High solubility simplifies the manufacturing process, enhances formulation stability, and allows for greater flexibility in developing high-performance, low-VOC coatings and inks.

Reduced Post-Cure Yellowing for Color-Critical Applications

In applications requiring high optical clarity and long-term color stability, 2,2-Diethoxyacetophenone is specified for its non-yellowing characteristics. This provides a distinct advantage over other common acetophenone-based initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA), which is noted in literature for causing more pronounced yellowing, especially in thicker cured films. While direct head-to-head quantitative comparisons are formulation-dependent, the consistent recommendation of DEAP for non-yellowing applications in technical datasheets points to a recognized performance benefit relevant for clear coats, white inks, and overprint varnishes.

Evidence DimensionPost-Cure Yellowing
Target Compound DataConsistently recommended for non-yellowing applications.
Comparator Or Baseline2,2-dimethoxy-2-phenylacetophenone (DMPA), a common substitute known to cause more significant yellowing.
Quantified DifferenceQualitatively lower tendency for yellowing, a critical factor for clear and white formulations.
ConditionsUV curing of acrylate-based clear coatings and inks.

For high-value applications like clear protective coatings, optically clear adhesives, and white pigmented systems, minimizing yellowing is a primary procurement driver.

Precursor Suitability: Favorable Photolysis Mechanism Compared to DMPA

The photolysis of acetophenone-type initiators generates multiple radical species. In a study comparing the initiation of methyl methacrylate (MMA) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) and benzoin, analysis showed that DMPA leads to a cleaner initiation process than benzoin. While DEAP was not in this specific study, its structural similarity to DMPA (both being dialkoxyacetophenones) is significant. The photolysis of DMPA primarily involves α-cleavage to form a benzoyl radical and an α,α-dimethoxybenzyl radical. The benzoyl radical is highly effective at initiating polymerization. The ethoxy groups in DEAP, compared to the methoxy groups in DMPA, can influence the stability and subsequent reactions of the secondary radical, potentially altering byproduct profiles and overall initiation efficiency in different monomer systems.

Evidence DimensionInitiation Mechanism Cleanliness
Target Compound DataGenerates benzoyl and α,α-diethoxybenzyl radicals via α-cleavage, analogous to DMPA.
Comparator Or Baseline2,2-dimethoxy-2-phenylacetophenone (DMPA), which is shown to provide a cleaner initiation process than benzoin.
Quantified DifferenceThe dialkoxyacetophenone structure (shared by DEAP and DMPA) offers a more controlled initiation compared to simpler structures like benzoin.
ConditionsPulsed laser irradiation for initiation of methyl methacrylate (MMA) polymerization.

A more controlled and predictable initiation mechanism leads to better reproducibility, fewer undesirable side reactions, and potentially improved properties in the final polymer.

Formulation of Optically Clear, Non-Yellowing Coatings and Overprint Varnishes

Due to its documented low-yellowing properties, DEAP is the indicated choice for UV-curable clear coats on wood, plastic, and metal, as well as for overprint varnishes where color fidelity of the underlying print is paramount. Its liquid form and high solubility ensure easy incorporation into acrylate formulations without compromising the clarity or stability of the final varnish.

High-Solids and 100% Solids UV-Curable Ink and Adhesive Systems

The excellent solubility of DEAP (>50% w/w) in a broad range of standard acrylate monomers makes it highly suitable for formulating high-solids and solvent-free (100% solids) systems. This allows for the development of low-VOC (Volatile Organic Compound) inks and adhesives that meet stringent environmental regulations without sacrificing cure speed or performance.

Manufacturing Workflows Requiring Stable, Ready-to-Use Liquid Photoinitiator Blends

As a liquid photoinitiator, DEAP simplifies handling and manufacturing processes by eliminating the dissolution step required for solid initiators. This processability advantage makes it ideal for large-scale production where pre-dissolved, stable initiator packages are used to ensure batch-to-batch consistency and streamline production.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Heavy Atom Count

15

UNII

W4BCZ1MAK3

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 58 of 64 companies with hazard statement code(s):;
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (53.45%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6175-45-7

Wikipedia

2,2-diethoxyacetophenone

General Manufacturing Information

Ethanone, 2,2-diethoxy-1-phenyl-: ACTIVE

Dates

Last modified: 09-13-2023
1: Manning, David T.; Journal of Organic Chemistry 1961, V26, P3755-7 

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